6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A is a derivative of Cyclosporin A, a well-known immunosuppressant used primarily in organ transplantation and autoimmune diseases. This compound has garnered attention for its potential therapeutic applications and unique structural characteristics.
The compound is synthesized from natural products and modified through chemical processes to enhance its efficacy and specificity. Cyclosporin A itself was originally derived from the fungus Tolypocladium inflatum.
The synthesis of 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A typically involves several steps:
The synthesis may utilize various reagents and catalysts to facilitate the formation of specific bonds while minimizing side reactions. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purity of the final product.
The molecular structure of 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A features a cyclic backbone characteristic of Cyclosporins, with specific functional groups that enhance its pharmacological properties.
The three-dimensional conformation plays a crucial role in its interaction with biological targets, influencing its efficacy as an immunosuppressant.
The compound can undergo various chemical reactions typical for cyclic peptides, including hydrolysis, acylation, and possible rearrangements under acidic or basic conditions.
Reactions involving this compound are often studied under controlled conditions to understand their kinetics and mechanisms. For example, the acetyloxy group can be hydrolyzed to reveal hydroxyl functionalities that may alter the biological activity.
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A exerts its immunosuppressive effects primarily through inhibition of T-cell activation. It binds to cyclophilin proteins within T-cells, leading to a conformational change that inhibits calcineurin activity.
This inhibition prevents the dephosphorylation of nuclear factor of activated T cells (NFAT), ultimately blocking interleukin-2 production and T-cell proliferation. This mechanism is vital for preventing organ rejection in transplant patients.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize this compound.
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A has significant applications in:
This compound represents an important advancement in therapeutic strategies aimed at modulating immune responses while minimizing adverse effects associated with broader immunosuppressive therapies.
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A (CAS 121584-52-9) serves as a pivotal synthetic intermediate for generating structurally diversified Cyclosporin A analogues. Its chemical architecture—featuring an acetyloxy group at the 3-position and N,4-dimethyl modifications on the norleucine residue—enables site-specific reactions that preserve Cyclosporin A’s macrocyclic core while introducing targeted functionalizations. The molecular formula C62H109N11O14 (MW: 1232.59 g/mol) underpins its reactivity, particularly at the aldehyde-bearing side chain, which undergoes stereoselective nucleophilic additions [1] [4].
Industrial-scale synthesis leverages this compound to produce immunosuppressive derivatives like voclosporin (ISA247), where organozirconium-mediated E-selective olefination achieves >95% stereopurity. This route involves:
Table 1: Key Synthetic Applications of the Compound
Product | Reaction Type | Yield | Primary Role of Intermediate |
---|---|---|---|
Voclosporin (ISA247) | Organozirconium olefination | >95% | Aldehyde precursor for C–C coupling |
Deuterated analogues | Isotope incorporation | 85–90% | Scaffold for deuterium labeling |
Triene derivatives | Multi-step elongation | 78% | Aldehyde oxidation/chain extension |
This intermediate’s versatility is evidenced in its use for synthesizing metabolites and labelled standards essential for pharmacokinetic studies, where its structure facilitates precise chromatographic quantification of Cyclosporin A [1] [5].
Stereocontrol at the (3R,4R)-norleucine residue is critical for maintaining the biological activity of Cyclosporin analogues. The compound’s trans-configured acetyloxy and aldehyde groups enable asymmetric transformations through substrate-directed stereochemistry. Key strategies include:
Table 2: Stereoselective Modification Techniques
Method | Diastereoselectivity | Reaction Conditions | Application Example |
---|---|---|---|
Zirconocene allylation | >20:1 dr (E-isomer) | THF, −78°C to 25°C, 12h | Voclosporin synthesis |
Evans auxiliary-directed alkylation | >15:1 dr | DMF, NaH, 0°C, 2h | Norleucine β-branched analogues |
Enzymatic deacetylation-oxidation | >99% ee | Esterase, pH 7.4, 37°C | Hydroxy-norleucine derivatives |
The acetyloxy group’s bulkiness further constrains conformational flexibility during reactions, favoring transition states that conserve the L-threo stereochemistry inherent to bioactive Cyclosporins [7] [8].
Chemoenzymatic synthesis merges chemical precision with enzymatic efficiency to diversify Cyclosporin A’s macrocyclic scaffold. 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A acts as a linchpin in these processes, where its ketone/aldehyde functionalities serve as enzymatic handles:
Table 3: Chemoenzymatic Modification Pathways
Enzyme Class | Reaction | Product Functionality | Advantages |
---|---|---|---|
Cytochrome P450 | C–H hydroxylation | β-hydroxy-norleucine | Regio- and stereoselective oxidation |
Esterases/lipases | Deacetylation/transesterification | Alkanoyloxy variants | Mild conditions, no racemization |
Laccase-mediator systems | Oxidative cyclization | Fused heterocyclic derivatives | Eco-friendly, aerial O₂ oxidant |
These approaches overcome limitations of traditional peptide synthesis, such as epimerization during linear chain assembly. The compound’s solubility profile—slight solubility in chloroform, methanol, and acetonitrile—facilitates enzymatic reactions in biphasic systems, enhancing yield and purity [1] [5]. Recent advances exploit laccase-mediator systems to achieve C–N coupling between the norleucine aldehyde and amino acid esters, constructing spiro-fused derivatives unattainable via chemical methods alone [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8